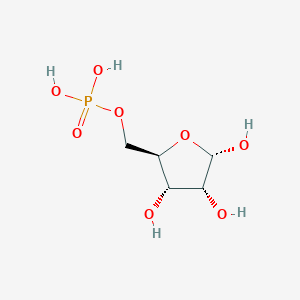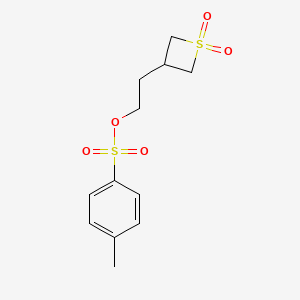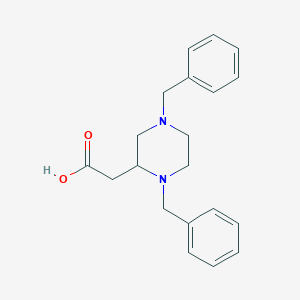![molecular formula C10H9BrN2O3S B12338672 Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that features a thiazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of various functional groups, such as amino, bromo, methoxy, and carboxylate, makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide ions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is the debrominated compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
科学研究应用
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.
Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the amino and bromo groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-4-chloro-5-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-amino-4-fluoro-5-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-amino-4-iodo-5-methoxybenzo[d]thiazole-6-carboxylate
Uniqueness
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is unique due to the presence of the bromo group, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain biological targets compared to its chloro, fluoro, or iodo analogs. Additionally, the combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.
属性
分子式 |
C10H9BrN2O3S |
|---|---|
分子量 |
317.16 g/mol |
IUPAC 名称 |
methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3S/c1-15-8-4(9(14)16-2)3-5-7(6(8)11)13-10(12)17-5/h3H,1-2H3,(H2,12,13) |
InChI 键 |
ZTYYDEXDHBJCSF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1C(=O)OC)SC(=N2)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)






![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)





